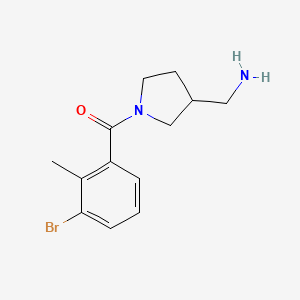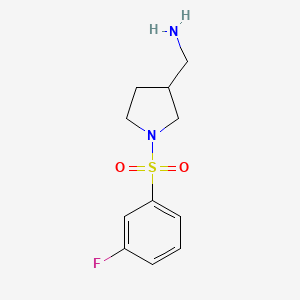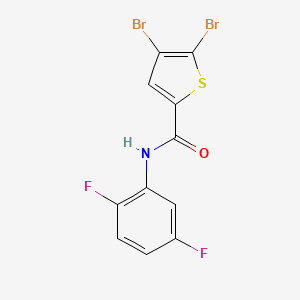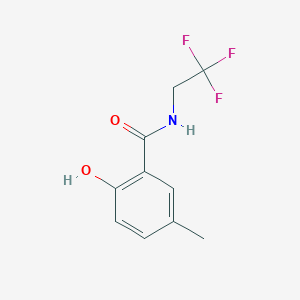
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyazetidine ring, a nitro group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxyazetidine Ring: This can be achieved through the cyclization of an appropriate amino alcohol precursor under acidic or basic conditions.
Nitration of the Benzene Ring:
Amidation Reaction: The final step involves the coupling of the hydroxyazetidine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamide derivatives.
科学研究应用
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
作用机制
The mechanism of action of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The hydroxyazetidine ring and nitro group can participate in hydrogen bonding and electrostatic interactions, respectively, which are crucial for the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-(3-hydroxyazetidin-1-yl)benzoic acid
- 4-(3-hydroxyazetidin-1-yl)benzaldehyde
- 4-(3-hydroxyazetidin-1-yl)butanenitrile
Uniqueness
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is unique due to the presence of both a hydroxyazetidine ring and a nitrobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the nitro group, in particular, can significantly influence the compound’s reactivity and interaction with biological targets compared to similar compounds lacking this group.
属性
分子式 |
C11H13N3O4 |
|---|---|
分子量 |
251.24 g/mol |
IUPAC 名称 |
4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O4/c1-12-11(16)7-2-3-9(10(4-7)14(17)18)13-5-8(15)6-13/h2-4,8,15H,5-6H2,1H3,(H,12,16) |
InChI 键 |
GXNSVSUQEGPQEA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=C(C=C1)N2CC(C2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14902498.png)


![n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)



![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)



![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
